molecular formula C19H22N4O4 B2715057 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one CAS No. 2034402-28-1

2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2715057
CAS No.: 2034402-28-1
M. Wt: 370.409
InChI Key: XVKKVCGPOSLBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.

    Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazine and pyrrolidine rings using appropriate linkers and reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the pyrazine ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic imaging or assays.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrazine ring.

    1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzo[d][1,3]dioxole moiety.

    2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the dimethylamino group.

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one lies in its combination of the benzo[d][1,3]dioxole, pyrazine, and pyrrolidine rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)17-9-20-10-18(21-17)27-14-5-6-23(11-14)19(24)8-13-3-4-15-16(7-13)26-12-25-15/h3-4,7,9-10,14H,5-6,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKKVCGPOSLBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.